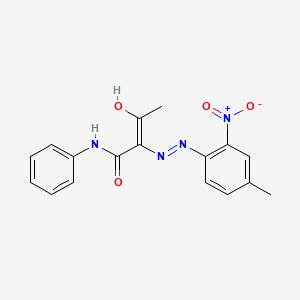
N-XantPhos Pd G4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-XantPhos Pd G4: is a fourth-generation Buchwald precatalyst. It is a palladium-based compound used extensively in organic synthesis, particularly in cross-coupling reactions. The compound is known for its stability and efficiency, making it a valuable tool in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-XantPhos Pd G4 involves the methylation of the amino group on the biphenyl backbone of the third-generation precatalyst. This modification enhances the stability and reactivity of the compound. The general synthetic route includes:
Formation of the Ligand: The ligand is synthesized by reacting 2-diphenylphosphino-2’-methoxy-1,1’-binaphthyl with a suitable palladium source.
Methylation: The amino group on the biphenyl backbone is methylated to prevent limitations found in the third-generation precatalysts.
Complexation: The ligand is then complexed with palladium to form the final this compound compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the ligand using automated reactors.
Purification: The ligand is purified using techniques such as recrystallization or chromatography.
Complexation and Formulation: The purified ligand is complexed with palladium and formulated into a stable product suitable for industrial applications.
化学反応の分析
Types of Reactions
N-XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Heck Reaction: Formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds using boronic acids.
Sonogashira Coupling: Formation of carbon-carbon bonds using alkynes.
Stille Coupling: Formation of carbon-carbon bonds using organotin compounds.
Negishi Coupling: Formation of carbon-carbon bonds using organozinc compounds.
Common Reagents and Conditions
Reagents: Aryl halides, amines, boronic acids, alkynes, organotin compounds, organozinc compounds.
Conditions: Typically, these reactions are carried out in the presence of a base (e.g., potassium carbonate, sodium tert-butoxide) and a solvent (e.g., toluene, dimethylformamide) under inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
N-XantPhos Pd G4 is widely used in organic synthesis for the formation of complex molecules. Its high efficiency and stability make it a preferred catalyst in academic research and industrial applications.
Biology
In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its ability to facilitate the formation of carbon-nitrogen and carbon-carbon bonds is crucial in the development of new drugs.
Medicine
The compound is instrumental in the synthesis of various medicinal compounds, including anti-cancer agents, antibiotics, and other therapeutic molecules. Its role in the efficient synthesis of these compounds accelerates drug discovery and development.
Industry
In the industrial sector, this compound is used in the large-scale production of fine chemicals, agrochemicals, and materials. Its robustness and scalability make it suitable for industrial applications.
作用機序
N-XantPhos Pd G4 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group is transferred from the organometallic reagent (e.g., boronic acid) to the palladium center.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
XantPhos Pd G3: A third-generation precatalyst with similar applications but less stability.
RuPhos Pd G4: Another fourth-generation precatalyst with different ligand structures.
XPhos Pd G3: A third-generation precatalyst with different ligand modifications.
Uniqueness
N-XantPhos Pd G4 is unique due to its methylated amino group on the biphenyl backbone, which enhances its stability and reactivity compared to third-generation precatalysts. This modification allows for more efficient and robust catalytic processes, making it a valuable tool in various chemical transformations.
特性
CAS番号 |
1878105-23-7 |
|---|---|
分子式 |
C50H43N2O4P2PdS- |
分子量 |
936.3 g/mol |
IUPAC名 |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C36H27NOP2.C13H12N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-26,37H;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChIキー |
OQQRQVVPJXWDCA-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051503.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B12051508.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B12051519.png)

![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
![(5Z)-3-benzyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051548.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051555.png)

